6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
CAS No.: 100892-06-6
Cat. No.: VC5243507
Molecular Formula: C20H12ClNO2
Molecular Weight: 333.77
* For research use only. Not for human or veterinary use.
![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione - 100892-06-6](/images/structure/VC5243507.png)
Specification
CAS No. | 100892-06-6 |
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Molecular Formula | C20H12ClNO2 |
Molecular Weight | 333.77 |
IUPAC Name | 6-(3-chlorophenyl)benzo[d][2]benzazepine-5,7-dione |
Standard InChI | InChI=1S/C20H12ClNO2/c21-13-6-5-7-14(12-13)22-19(23)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(22)24/h1-12H |
Standard InChI Key | PASSHZYUKVTSKU-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Nomenclature
6-(3-Chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione features a dibenzoazepine core fused with two benzene rings and a seven-membered azepine ring. The systematic IUPAC name reflects its substitution pattern:
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Core structure: 5H-dibenzo[c,e]azepine-5,7(6H)-dione
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Substituent: 3-chlorophenyl group at position 6
Molecular Formula:
Molecular Weight: 339.77 g/mol
Key Structural Features:
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Aromatic systems: Two benzene rings (A and B) fused to a central azepine ring.
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Ketone groups: At positions 5 and 7, contributing to planar rigidity.
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Chlorophenyl substituent: A meta-chlorine atom on the phenyl ring at position 6, influencing electronic and steric properties.
Physicochemical Properties
Synthesis and Manufacturing
Palladium-Catalyzed Homocoupling of Benzamides
A scalable synthesis route for dibenzo[c,e]azepine-diones involves palladium-catalyzed double C–H activation of benzamides. Adapted from , the method proceeds as follows:
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Substrate Preparation: A benzamide bearing a 3-chlorophenyl group is synthesized via amidation of 3-chlorobenzoyl chloride with aniline derivatives.
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C–H Activation: Using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant, ortho-selective coupling occurs at 120°C in DMA.
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Intramolecular Condensation: The intermediate undergoes cyclization to form the azepine-dione core.
Reaction Conditions:
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Catalyst: Pd(OAc)₂ (10 mol%)
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Oxidant: Ag₂CO₃ (2.5 equiv)
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Solvent: (N,N-dimethylacetamide)
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Temperature: 120°C, 24 hours
Critical Parameters:
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Directing Group: The amide (-CONH₂) group facilitates regioselective C–H activation.
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Oxidant Role: Ag₂CO₃ promotes Pd(II)/Pd(0) redox cycling, ensuring catalytic efficiency.
Comparative Analysis with Structural Analogs
6-(4-Chlorophenyl) vs. 6-(3-Chlorophenyl) Derivatives
Key Difference:
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Substituent Position: Meta-chlorine may alter electronic interactions with target enzymes compared to para-substituted analogs.
Challenges and Future Directions
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Synthetic Optimization: Improving yields beyond 85% for large-scale production.
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Toxicity Profiling: No data available for hepatotoxicity or cardiotoxicity.
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Targeted Delivery: Nanocarrier systems (e.g., liposomes) may enhance bioavailability.
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